molecular formula C31H26ClN3O4S3 B2664441 ethyl 4-(4-chlorophenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate CAS No. 670273-17-3

ethyl 4-(4-chlorophenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate

Cat. No.: B2664441
CAS No.: 670273-17-3
M. Wt: 636.2
InChI Key: LBSOEEDMKLNQHD-UHFFFAOYSA-N
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Description

The compound ethyl 4-(4-chlorophenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate is a heterocyclic molecule featuring a fused cyclopenta-thieno-pyrimidinone core. This structure integrates a thiophene ring substituted with a 4-chlorophenyl group and a propanamido linker bridging to the pyrimidinone moiety. The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and target binding .

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[3-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26ClN3O4S3/c1-2-39-30(38)26-22(18-11-13-19(32)14-12-18)17-41-27(26)33-24(36)15-16-40-31-34-28-25(21-9-6-10-23(21)42-28)29(37)35(31)20-7-4-3-5-8-20/h3-5,7-8,11-14,17H,2,6,9-10,15-16H2,1H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSOEEDMKLNQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-chlorophenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene core substituted with various functional groups, including a chlorophenyl moiety and a pyrimidine derivative. The presence of these groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

Structural Formula

C21H20ClN3O4S\text{C}_{21}\text{H}_{20}\text{ClN}_3\text{O}_4\text{S}

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral properties. For instance:

  • Mechanism of Action : Compounds with similar heterocyclic structures have been shown to inhibit viral replication by targeting specific viral enzymes or receptors. The thienopyrimidine scaffold is known for its ability to interact with viral polymerases and proteases.
  • Case Studies : In vitro studies demonstrated that certain derivatives displayed significant antiviral activity against viruses such as the HCV (Hepatitis C Virus) and DENV (Dengue Virus) . For example:
    • Compound derivatives exhibited EC50 values ranging from 0.26μM0.26\mu M to 32.2μM32.2\mu M against HCV NS5B RNA polymerase .

Anticancer Activity

The compound is also being investigated for its potential anticancer properties:

  • Cell Line Studies : Research has shown that similar thiophene derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins.
  • Efficacy : In one study, a related compound demonstrated an IC50 value of 15μM15\mu M in inhibiting cell proliferation in MCF-7 cells .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of various enzymes:

  • Enzyme Targets : Investigations into enzyme inhibition have revealed activity against enzymes involved in metabolic pathways related to diabetes and obesity.
  • In Vitro Results : Compounds with similar structures have been shown to inhibit Dipeptidyl Peptidase IV (DPP-IV), which is crucial for glucose metabolism .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEC50/IC50 ValueReference
AntiviralHCV0.26 μM
AntiviralDENV32.2 μM
AnticancerMCF-715 μM
Enzyme InhibitionDPP-IVNot specified

Scientific Research Applications

Synthesis of Ethyl 4-(4-chlorophenyl)-2-(3-thio)thiophene Derivatives

The synthesis of ethyl 4-(4-chlorophenyl)-2-(3-thio)thiophene derivatives typically involves multi-step procedures that include the formation of thienopyrimidine frameworks. These compounds are synthesized through reactions involving isothiocyanates and amines, often under microwave irradiation to enhance yields and reduce reaction times. The synthesis pathway can be summarized as follows:

  • Condensation of Amino Esters : Amino esters react with isothiocyanates to form thienylthiourea derivatives.
  • Cyclization : The thienylthiourea undergoes cyclization to yield the desired thienopyrimidine derivatives.
  • Functionalization : Further functionalization can be achieved through nucleophilic substitutions and acylation reactions.

This synthetic route allows for the introduction of various substituents that can enhance the biological activity of the resulting compounds .

Antiviral Properties

Research indicates that compounds containing thienopyrimidine structures exhibit significant antiviral activities. Ethyl 4-(4-chlorophenyl)-2-(3-thio)thiophene derivatives have been shown to inhibit viral replication in vitro. The presence of halogenated phenyl groups enhances their interaction with viral enzymes, potentially leading to improved efficacy against viral infections .

Antimicrobial Activity

Studies have reported that derivatives of ethyl 4-(4-chlorophenyl)-2-(3-thio)thiophene demonstrate antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation. This is particularly relevant in diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Antiviral Screening

In a recent study published in MDPI, a series of thienopyrimidine derivatives were evaluated for their antiviral activity against HIV. The results revealed that certain derivatives exhibited EC50 values significantly lower than those of standard antiviral drugs, indicating their potential as novel antiviral agents .

Case Study 2: Antimicrobial Efficacy

A study conducted on a range of synthesized thiophene derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains. The compounds were tested using standard disc diffusion methods, showing zones of inhibition comparable to existing antibiotics .

Case Study 3: Anti-inflammatory Mechanisms

Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of thienopyrimidine derivatives in animal models. The study found that these compounds significantly reduced levels of pro-inflammatory cytokines, suggesting their potential utility in therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Cyclopenta-Thieno-Pyrimidinone Derivatives Compounds sharing the cyclopenta[4,5]thieno[2,3-d]pyrimidinone core (e.g., ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate, CAS 573938-02-0) differ in their linker groups. The target compound employs a propanamido spacer, whereas analogs like CAS 573938-02-0 use a shorter acetamido linker.

Tetrahydrobenzo[4,5]Thieno[2,3-d]Pyrimidinones Compounds such as 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-ones () replace the cyclopenta ring with a tetrahydrobenzene moiety. For example, benzannulation may enhance π-π stacking interactions in enzyme inhibition .

Substituent Variations

Aryl and Heteroaryl Groups

  • 4-Chlorophenyl vs. Phenyl : The 4-chlorophenyl group in the target compound increases electron-withdrawing effects compared to unsubstituted phenyl analogs (e.g., ), which could enhance stability and target affinity .
  • Carbazole and Isopropylphenyl Substituents: Compounds like 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide () introduce bulky heteroaryl groups. These substituents may improve selectivity for hydrophobic binding pockets but could reduce solubility .

Linker Modifications

  • Thioether vs. Oxygen Ethers: The thioether linkage in the target compound provides greater resistance to oxidative metabolism compared to ethers, as seen in ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (), which uses an ester-oxygen bridge .
Key Reactions and Yields
Compound Class Synthetic Route Yield Reference
Target Compound Cyclocondensation of thiocarbamoyl precursors with halogenated reagents ~22%*
Tetrahydrobenzo-Thieno-Pyrimidinones Reflux of azomethine derivatives in ethanol with DMSO/acetic acid High
4-Aminothiophene Derivatives Cyclization of N-(4-chlorophenyl)-2-cyano-3-mercaptoacrylamide with chloroacetone Moderate

*Inference from similar syntheses ().

Reaction Conditions
  • Solvent Systems : The target compound’s synthesis likely employs polar aprotic solvents (e.g., dioxane) and bases (triethylamine), similar to methods in .

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